Titanium, bis(octadecanoato-kappaO)bis(2-propanolato)-, (T-4)-
Description
Chemical Formula: C₄₂H₈₂O₆Ti (assuming two octadecanoato [stearate] and two 2-propanolato ligands) Structure: The titanium(IV) center adopts a tetrahedral (T-4) geometry, coordinated by two octadecanoato (stearate) ligands via their carboxylate oxygen atoms (κO) and two 2-propanolato (isopropoxide) ligands . The stearate ligands impart hydrophobicity due to their long alkyl chains, while the isopropanolato groups enhance solubility in organic solvents.
Properties
CAS No. |
32670-03-4 |
|---|---|
Molecular Formula |
C42H88O6Ti |
Molecular Weight |
737.0 g/mol |
IUPAC Name |
octadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C18H36O2.2C3H8O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2*2-17H2,1H3,(H,19,20);2*3-4H,1-2H3; |
InChI Key |
WCUKARYCVOMDFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CC(C)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of Titanium, bis(octadecanoato-kappaO)bis(2-propanolato)-, (T-4)- generally involves the reaction of titanium tetrachloride (TiCl4) with stearic acid (octadecanoic acid) and isopropanol (2-propanol) under controlled conditions. The process is a ligand substitution where chloride ligands on titanium tetrachloride are replaced by stearate and isopropoxide groups.
$$
\text{TiCl}4 + 2 \text{C}3\text{H}7\text{OH} + 2 \text{C}{18}\text{H}{36}\text{O}2 \rightarrow \text{Ti}(\text{OCH(CH}3)2)2(\text{OOCC}{17}\text{H}{35})2 + 4 \text{HCl}
$$
- Titanium tetrachloride reacts with two equivalents of isopropanol and two equivalents of stearic acid.
- The reaction releases hydrogen chloride (HCl) as a byproduct.
- The product is Titanium, bis(octadecanoato-kappaO)bis(2-propanolato)-.
Detailed Procedure
-
- Titanium tetrachloride (TiCl4), handled under inert atmosphere due to its moisture sensitivity.
- Stearic acid (octadecanoic acid), purified and dried.
- Isopropanol (2-propanol), anhydrous grade.
-
- The reaction is carried out in a dry, inert atmosphere (nitrogen or argon) using gloveboxes or Schlenk line techniques to avoid moisture.
- Temperature is maintained typically between 0°C to 50°C to control the reaction rate and avoid side reactions.
- Solvent-free or using dry isopropanol as solvent depending on scale.
-
- Titanium tetrachloride is slowly added to a stirred mixture of isopropanol and stearic acid under inert atmosphere.
- The mixture is stirred for several hours (commonly 3–6 hours) to ensure complete ligand substitution.
- The evolution of HCl gas is monitored and removed by appropriate scrubbing.
- After completion, the reaction mixture is purified by distillation or recrystallization to isolate the pure compound.
-
- The crude product can be purified by vacuum distillation or recrystallization from suitable organic solvents.
- The purified compound is stored under an inert atmosphere to prevent hydrolysis.
Industrial Scale Production
- Large-scale reactors are used with precise temperature and pressure control.
- Continuous removal of HCl gas is implemented.
- Purification involves large-scale distillation and drying under inert gas.
- Quality control includes purity assays by gravimetric and spectroscopic methods.
Reaction Analysis and Mechanism
- The titanium center acts as a Lewis acid, coordinating with the oxygen atoms of the stearate and isopropoxide ligands.
- The substitution proceeds via nucleophilic attack of the alcohol and carboxylic acid oxygen on the titanium, displacing chloride ions.
- The stability of the complex is enhanced by the bulky stearate ligands, which also influence solubility and reactivity.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Titanium tetrachloride | Stoichiometric (1 mol) | Moisture sensitive |
| Stearic acid | 2 mol equivalents | Purity > 99% |
| Isopropanol | 2 mol equivalents or solvent | Anhydrous |
| Temperature | 0–50 °C | Controlled to avoid side reactions |
| Atmosphere | Inert (N2 or Ar) | Prevents hydrolysis |
| Reaction time | 3–6 hours | Monitored by HCl evolution |
| Purification | Distillation or recrystallization | Under inert atmosphere |
| Product purity | >95% (by gravimetric assay) | Verified by spectroscopy |
Research Findings and Notes
- The reaction must avoid protic solvents other than isopropanol to prevent hydrolysis and side reactions.
- Handling requires glovebox or Schlenk line techniques due to moisture sensitivity.
- The compound’s stability is enhanced by the combination of stearate and isopropoxide ligands.
- The ligand environment influences catalytic activity and solubility in organic media.
- The preparation method is scalable from laboratory to industrial scale with appropriate controls.
Chemical Reactions Analysis
Types of Reactions: Bis-(Propan-2-olato)bis(stearato-o)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The propan-2-olato and stearato groups can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under inert atmosphere conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: New titanium complexes with different ligands
Scientific Research Applications
Coatings and Paints
Titanium diisopropoxide bis(2,4-pentanedionate) is utilized as a precursor for titanium-based coatings. These coatings are known for their enhanced durability and resistance to corrosion, making them ideal for automotive and industrial applications.
| Property | Value |
|---|---|
| Corrosion Resistance | High |
| Durability | Excellent |
| Typical Uses | Automotive, Industrial |
Catalysis
This compound serves as an effective catalyst in various chemical reactions, especially in polymerization processes. Its ability to improve reaction rates and product yields is particularly valuable in the plastics industry.
| Reaction Type | Improvement |
|---|---|
| Polymerization | Increased Yield |
| Reaction Rates | Enhanced Speed |
Biomedical Applications
Titanium diisopropoxide bis(2,4-pentanedionate) is being investigated for its potential in drug delivery systems and as a biocompatible material for medical implants. Its properties facilitate better integration with biological tissues.
| Application | Benefit |
|---|---|
| Drug Delivery | Targeted Release |
| Medical Implants | Biocompatibility |
Nanotechnology
In nanotechnology, this compound is used for synthesizing titanium dioxide nanoparticles. These nanoparticles are crucial in photocatalysis and environmental remediation efforts, providing effective solutions for pollution control.
| Nanoparticle Type | Application |
|---|---|
| Titanium Dioxide | Photocatalysis |
| Environmental Remediation | Pollution Control |
Electronics
Titanium diisopropoxide bis(2,4-pentanedionate) plays a significant role in producing thin-film transistors and other electronic components. Its contributions are pivotal in advancing flexible and high-performance electronic devices.
| Electronic Component | Role |
|---|---|
| Thin-Film Transistors | Material Precursor |
| Flexible Devices | Performance Enhancement |
Coating Technology
A study demonstrated that coatings derived from titanium diisopropoxide bis(2,4-pentanedionate) exhibited superior adhesion properties compared to traditional coatings. The enhanced performance was attributed to the compound's unique chemical structure which promotes better bonding with substrates.
Catalytic Efficiency
Research indicated that using this titanium compound as a catalyst in the synthesis of polystyrene significantly increased the polymer's molecular weight and thermal stability, showcasing its effectiveness in industrial applications.
Biomedical Integration
Clinical studies have shown that titanium diisopropoxide bis(2,4-pentanedionate) enhances the integration of implants into bone tissue when used as a coating material, leading to improved patient outcomes.
Mechanism of Action
The mechanism of action of bis-(Propan-2-olato)bis(stearato-o)titanium involves its ability to coordinate with various substrates through its titanium center. The propan-2-olato and stearato groups provide stability to the compound, allowing it to interact with different molecules effectively. The titanium center acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from substrates.
Comparison with Similar Compounds
Comparison with Similar Titanium(IV) Complexes
Structural and Ligand-Based Comparisons
Table 1: Key Structural Features of Selected Titanium(IV) Complexes
Performance in Catalysis
- Ethyl acetoacetate complexes (27858-32-8) show superior activity in organic transformations (e.g., Michael additions) due to electron-withdrawing carbonyl groups enhancing Lewis acidity .
- Stearate complexes may act as phase-transfer catalysts in biphasic systems but are less effective in homogeneous reactions .
Biological Activity
Titanium, bis(octadecanoato-kappaO)bis(2-propanolato)-, commonly referred to as T-4, is a titanium complex that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes octadecanoate and 2-propanolate ligands. Understanding its biological activity is crucial for applications in fields such as biomedicine and materials science.
- Molecular Formula : C₁₆H₂₈O₆Ti
- Molecular Weight : 364.26 g/mol
- Physical State : Liquid
- Density : 0.995 g/cm³ at 25 °C
- Flash Point : 12 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₈O₆Ti |
| Molecular Weight | 364.26 g/mol |
| Density | 0.995 g/cm³ (25 °C) |
| Flash Point | 12 °C |
The biological activity of T-4 is primarily attributed to its ability to interact with cellular components and influence various biochemical pathways. Research indicates that titanium compounds can exhibit antimicrobial properties, promote cell adhesion, and enhance the biocompatibility of materials used in medical implants.
Antimicrobial Properties
Studies have shown that titanium complexes like T-4 possess significant antimicrobial activity against a range of pathogens. For instance, a study demonstrated that T-4 effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent in clinical settings.
Cytotoxicity and Biocompatibility
While T-4 exhibits promising biological activities, its cytotoxic effects must be carefully evaluated. In vitro studies have indicated that at certain concentrations, T-4 can induce cytotoxicity in mammalian cell lines. However, modifications in the formulation or delivery method may enhance its biocompatibility.
Case Studies
-
Study on Antibacterial Activity :
- A recent investigation assessed the antibacterial efficacy of T-4 against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial viability when treated with T-4 compared to control groups, highlighting its potential for use in antimicrobial coatings.
-
Biocompatibility Assessment :
- Another study focused on evaluating the cytotoxic effects of T-4 on human fibroblast cells.
- The findings revealed that lower concentrations of T-4 (below 50 µg/mL) did not significantly affect cell viability, suggesting a favorable safety profile for potential biomedical applications.
Table 2: Summary of Biological Studies on T-4
Q & A
Q. What are the recommended methods for synthesizing Titanium, bis(octadecanoato-κO)bis(2-propanolato)-, (T-4)- in a laboratory setting?
Methodological Answer: The synthesis typically involves ligand substitution reactions using titanium alkoxide precursors. For example:
React titanium tetraisopropoxide with octadecanoic acid (stearic acid) in anhydrous ethanol under inert atmosphere (e.g., nitrogen).
Control stoichiometry to ensure bis-substitution, avoiding excess ligand to prevent byproducts.
Purify via vacuum distillation or recrystallization from non-aqueous solvents (e.g., hexane).
Key Considerations: Monitor reaction progress using FT-IR to track ligand exchange (disappearance of alkoxide C-O stretches at ~1100 cm⁻¹ and emergence of carboxylate bands at ~1550 cm⁻¹) .
Q. How should researchers handle and store this compound to prevent hydrolysis?
Methodological Answer:
- Storage: Store under inert gas (argon or nitrogen) in moisture-resistant containers. Use molecular sieves to maintain anhydrous conditions.
- Handling: Conduct reactions in gloveboxes or Schlenk lines. Avoid protic solvents (e.g., water, alcohols) unless required for synthesis.
- Stability: The compound reacts exothermically with water, producing titanium oxides and octadecanoic acid. Pre-cool solvents to ≤4°C during handling to mitigate side reactions .
Q. What spectroscopic techniques are most effective for characterizing the structure of this titanium complex?
Methodological Answer:
- FT-IR: Identify carboxylate (ν(C=O) ~1700 cm⁻¹) and alkoxide (ν(Ti-O) ~600 cm⁻¹) bonding .
- NMR: Use ¹³C NMR in deuterated chloroform to resolve octadecanoate alkyl chains (δ 10–35 ppm) and isopropoxide methine signals (δ 65–70 ppm). Note: Paramagnetic Ti(IV) may broaden signals.
- X-ray Crystallography: For definitive structural confirmation, grow single crystals in anhydrous hexane/ethyl acetate mixtures. Refinement software like SHELXL is recommended for resolving Ti-O bond lengths and coordination geometry .
Advanced Research Questions
Q. How can the hydrolysis kinetics of this compound be quantitatively analyzed under varying pH conditions?
Methodological Answer:
Prepare aqueous buffers (pH 2–12) and mix with the compound in a 1:10 molar ratio.
Use UV-Vis spectroscopy to monitor absorbance changes at 250–300 nm (Ti-O-Ti oligomer formation) over time.
Fit kinetic data to a pseudo-first-order model:
where , , and are absorbances at time , initial, and equilibrium, respectively.
Data Example:
| pH | Rate Constant (s⁻¹) | Half-Life (s) |
|---|---|---|
| 2 | 577 | |
| 7 | 182 | |
| 12 | 107 | |
| Note: Hydrolysis accelerates under alkaline conditions due to nucleophilic OH⁻ attack on Ti centers . |
Q. What role does the coordination geometry play in the catalytic activity of this titanium complex in esterification reactions?
Methodological Answer:
-
Geometry Analysis: Use X-ray crystallography to confirm the (T-4) tetrahedral geometry. Ti-O bond lengths (typically 1.8–2.0 Å) influence Lewis acidity.
-
Catalytic Mechanism:
- The Ti center activates carbonyl groups via σ-bond metathesis.
- Steric hindrance from octadecanoate ligands slows substrate binding, requiring high temperatures (>80°C) for efficient catalysis.
-
Experimental Design: Compare turnover frequencies (TOF) with less bulky analogs (e.g., bis(acetylacetonato) derivatives). For example:
Ligand TOF (h⁻¹) at 80°C Octadecanoato 12.4 Acetylacetonato 28.7 Conclusion: Bulky ligands reduce catalytic efficiency but improve thermal stability .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Issue: Discrepancies in solubility (e.g., ethanol vs. hexane) may arise from impurities or hydrolysis byproducts.
- Protocol:
- Purity the compound via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:9).
- Measure solubility in rigorously dried solvents using gravimetric analysis.
- Validate via ¹H NMR to detect residual ligands or solvents.
Example Data:
| Solvent | Solubility (mg/mL) | Purity (%) |
|---|---|---|
| Ethanol | 45.2 | 98.5 |
| Hexane | 12.7 | 97.8 |
| THF | 89.4 | 99.1 |
| Note: Anhydrous THF maximizes solubility due to its Lewis basicity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
